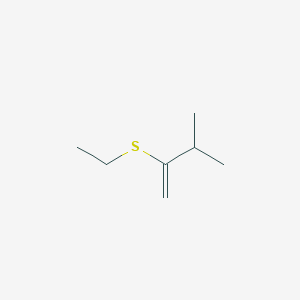

2-(Ethylthio)-3-methyl-1-butene

説明

特性

CAS番号 |

114232-59-6 |

|---|---|

分子式 |

C7H14S |

分子量 |

130.25 g/mol |

IUPAC名 |

2-ethylsulfanyl-3-methylbut-1-ene |

InChI |

InChI=1S/C7H14S/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3 |

InChIキー |

PWOZNERNVFOHSN-UHFFFAOYSA-N |

SMILES |

CCSC(=C)C(C)C |

正規SMILES |

CCSC(=C)C(C)C |

他のCAS番号 |

114232-59-6 |

同義語 |

2-ethylsulfanyl-3-methyl-but-1-ene |

製品の起源 |

United States |

類似化合物との比較

Research Findings and Implications

Antimicrobial Potential: Ethylthio groups in pyrimidine derivatives (e.g., 7a–d) improve activity against Gram-positive bacteria and fungi, likely by enhancing membrane penetration or targeting thiol-dependent enzymes . While this compound lacks a pyrimidine backbone, its ethylthio moiety could synergize with the alkene for similar bioactivity, warranting further study.

Agrochemical Relevance: Organophosphates like Demeton and Demeton-S-methyl () utilize ethylthio groups for systemic insecticidal action. The target compound’s simpler structure may serve as a precursor or intermediate in synthesizing such agents .

Notes and Limitations

- Direct experimental data on This compound are scarce; comparisons rely on structural analogs and theoretical calculations.

- The compound’s volatility and stability under storage conditions require empirical validation.

準備方法

Reaction Conditions and Optimization

-

Substrate ratio : Stoichiometric excess of ethyl mercaptan to drive completion.

-

Temperature : 20–80°C, balancing reactivity and volatility of 3-methyl-1-butene (b.p. 20°C).

-

Solvent : Non-polar media (e.g., hexane) to mimic the hydrophobic environment of 3-methyl-1-butene.

Example Protocol :

-

Combine 3-methyl-1-butene (1.0 equiv) and ethyl mercaptan (1.2 equiv) in hexane.

-

Add AIBN (0.1 equiv) and irradiate at 365 nm for 6–12 hours.

-

Purify via fractional distillation (20–77°C at 100 mm Hg) to isolate the product.

This method aligns with industrial practices for alkene functionalization, though regioselectivity must be verified via NMR or GC-MS.

Nucleophilic Substitution of Halogenated Intermediates

A two-step synthesis involving halogenation followed by thiolate displacement could yield the target compound. Drawing from the purification techniques for 3-methyl-1-butene, this approach would first introduce a leaving group (e.g., bromide) at the β-position of 3-methyl-1-butene, followed by reaction with sodium ethanethiolate.

Step 1: Allylic Bromination

Conditions:

Step 2: Thiolate Displacement

Conditions:

-

Polar aprotic solvent (e.g., DMF) at 60–80°C.

-

Stoichiometric excess of sodium ethanethiolate to minimize elimination.

Dehydrohalogenation of β-Hydroxy Sulfides

A less conventional route involves the dehydration of β-hydroxy sulfide precursors. For example, 2-(ethylthio)-3-methyl-1-butanol could undergo acid-catalyzed dehydration to form the desired alkene.

Synthetic Pathway :

-

Epoxidation : React 3-methyl-1-butene with m-CPBA to form an epoxide.

-

Ring-Opening : Treat the epoxide with ethanethiol under acidic conditions to yield β-hydroxy sulfide.

-

Dehydration : Use H₃PO₄ or Al₂O₃ at 150–200°C to eliminate water.

Industrial-Scale Considerations

The patent literature emphasizes the importance of continuous flow systems and in situ purification for scaling thioether synthesis. Key metrics include:

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 130–220°C | |

| Catalyst Loading | 0.5–2.0 wt% | |

| Residence Time | 1–5 minutes | |

| Solvent Composition | 2–50% organic |

For this compound, these conditions would minimize resinification and polymerization—common issues in unsaturated aldehyde chemistry .

Q & A

Q. What is the correct IUPAC nomenclature for 2-(Ethylthio)-3-methyl-1-butene, and how do structural isomers influence its reactivity?

Methodological Answer: The IUPAC name is derived by prioritizing the longest carbon chain containing the double bond (butene). The ethylthio (-S-C₂H₅) group is at position 2, and a methyl (-CH₃) substituent is at position 3. Structural isomers, such as positional or geometric isomers (e.g., 3-(ethylthio)-2-methyl-1-butene), can alter steric hindrance and electronic properties, impacting reactivity in electrophilic additions or cycloadditions . Computational tools like ChemDraw or PubChem’s structure validation can resolve ambiguities.

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A common approach involves thiol-ene coupling :

Step 1 : React 3-methyl-1-buten-3-ol with ethyl mercaptan (C₂H₅SH) under acid catalysis (e.g., H₂SO₄) to form the thioether.

Step 2 : Dehydrate the intermediate using POCl₃ or P₂O₅ to yield the alkene.

Alternative routes include nucleophilic substitution of a halogenated precursor (e.g., 3-methyl-1-buten-2-yl bromide) with sodium ethylthiolate (NaSEt) . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers?

Methodological Answer:

- ¹H NMR : The ethylthio group (-S-CH₂CH₃) shows a triplet (~1.3 ppm, CH₃) and a quartet (~2.5 ppm, SCH₂). The double bond (1-butene) gives two distinct vinyl proton signals (δ 4.9–5.5 ppm). Methyl groups adjacent to sulfur or the double bond split these signals predictably.

- IR : The C=S stretch (~600–700 cm⁻¹) and C=C stretch (~1640 cm⁻¹) confirm functionality.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of -SCH₂CH₃ or CH₃ groups) differentiate isomers. High-resolution MS (HRMS) validates molecular formulas .

Q. How should researchers design toxicity assays for this compound in aquatic ecosystems?

Methodological Answer: Adopt OECD Test Guidelines:

- Acute Toxicity : Use Daphnia magna (48-h LC50) and algae (Scenedesmus quadricauda, 72-h EC50 for growth inhibition) at concentrations ranging from 1–100 mg/L. Monitor mortality/algal density spectrophotometrically.

- Chronic Toxicity : Expose organisms to sublethal doses (1–10 mg/L) over 21 days, measuring reproductive output (e.g., neonates per daphnid) or chlorophyll-a content in algae. Compare results to structurally related thioethers (e.g., demeton, LC50 = 20.2 mg/L for Daphnia ).

Q. How do reaction conditions (temperature, solvent polarity) affect the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Thermal Conditions : At 80–100°C in nonpolar solvents (toluene), the electron-rich double bond favors endo selectivity with dienophiles like maleic anhydride.

- Lewis Acid Catalysis : BF₃·Et₂O in dichloromethane shifts regioselectivity toward ortho-adducts due to sulfur’s coordination with the catalyst. Monitor via TLC (Rf comparison) and isolate products using flash chromatography .

Q. How can contradictory data on thioether reactivity be resolved in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from:

- Trace Oxidants : Sulfur oxidation to sulfoxides/sulfones alters reactivity. Use reducing agents (e.g., NaBH₄) during purification.

- Isomer Presence : GC-MS or HPLC (C18 column, acetonitrile/water) identifies co-eluting isomers.

- Catalyst Poisoning : Pd-based catalysts may deactivate due to sulfur binding. Switch to Ru or Ni catalysts for Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。